molecular formula C22H24N4O2 B2519716 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine CAS No. 1705938-19-7

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine

Cat. No.: B2519716
CAS No.: 1705938-19-7
M. Wt: 376.46
InChI Key: BLRXJIKJICQDKZ-UHFFFAOYSA-N
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Description

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, a pyrrole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as in a NaOH-DMSO medium . The cyclopropyl group can be introduced through cyclopropanation reactions, while the pyrrole and piperidine rings are typically synthesized through standard organic reactions involving the corresponding amines and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine apart from similar compounds is its combination of functional groups, which provides unique chemical properties and potential applications. The presence of the cyclopropyl, oxadiazole, pyrrole, and piperidine rings in a single molecule offers a diverse range of reactivity and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(18-7-9-19(10-8-18)25-11-1-2-12-25)26-13-3-4-16(15-26)14-20-23-21(24-28-20)17-5-6-17/h1-2,7-12,16-17H,3-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRXJIKJICQDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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